1-Dibenzofurancarboxylic acid 1-Dibenzofurancarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16110164
InChI: InChI=1S/C13H8O3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15)
SMILES:
Molecular Formula: C13H8O3
Molecular Weight: 212.20 g/mol

1-Dibenzofurancarboxylic acid

CAS No.:

Cat. No.: VC16110164

Molecular Formula: C13H8O3

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

1-Dibenzofurancarboxylic acid -

Specification

Molecular Formula C13H8O3
Molecular Weight 212.20 g/mol
IUPAC Name dibenzofuran-1-carboxylic acid
Standard InChI InChI=1S/C13H8O3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15)
Standard InChI Key UZVGSSNIUNSOFA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C(=O)O

Introduction

Structural and Physicochemical Properties

Benzofuran carboxylic acids derive their core structure from the fusion of a benzene ring with a furan heterocycle, substituted by a carboxylic acid group at specific positions. While the exact structure of 1-dibenzofurancarboxylic acid remains ambiguously documented, analogous compounds such as benzofuran-6-carboxylic acid (C9_9H6_6O3_3) exhibit a molecular weight of 162.14 g/mol, a melting point range of 158–162°C, and low aqueous solubility (0.1–1 mg/mL at 25°C) . These compounds typically manifest as yellow crystalline solids, with solubility enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol .

The dibenzofuran scaffold introduces additional aromaticity and planar rigidity compared to monocyclic benzofurans, potentially altering electronic distribution and intermolecular interactions. Computational modeling of dibenzofuran derivatives suggests that the carboxylic acid group at position 1 would engage in hydrogen bonding with proximal heteroatoms, influencing crystal packing and stability . Spectroscopic characterization of related compounds via 1^1H NMR reveals distinct aromatic proton signals between δ 6.8–7.5 ppm, with carboxylic acid protons appearing as broad singlets near δ 12–13 ppm .

Synthetic Strategies and Reaction Optimization

Perkin Rearrangement for Benzofuran Carboxylic Acid Synthesis

A cornerstone methodology for synthesizing benzofuran-2-carboxylic acids involves the Perkin rearrangement of 3-halocoumarins under basic conditions. This reaction proceeds via base-catalyzed ring fission followed by intramolecular cyclization, yielding benzofuran carboxylic acids in high efficiency (Table 1) .

Table 1: Microwave-assisted Perkin rearrangement yields for benzofuran-2-carboxylic acid derivatives

3-Bromocoumarin SubstrateProductYield (%)
3-Bromo-6,7-dimethoxycoumarin5,6-Dimethoxybenzofuran-2-carboxylic acid99
3-Bromo-7-methylcoumarin6-Methylbenzofuran-2-carboxylic acid95
3-Bromo-5-nitrocoumarin5-Nitrobenzofuran-2-carboxylic acid99
3-Bromo-8-methoxycoumarin7-Methoxybenzofuran-2-carboxylic acid97

Microwave irradiation significantly enhances reaction kinetics, reducing synthesis times from hours to minutes while maintaining yields above 95% . This method’s regioselectivity arises from the electronic effects of substituents on the coumarin precursor, with electron-donating groups (e.g., methoxy) accelerating cyclization.

Palladium-Catalyzed Cross-Coupling for Functionalization

Recent advances employ palladium-loaded mesoporous carbon catalysts to synthesize methyl esters of benzofuran carboxylic acids. For example, methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate—a pharmaceutical intermediate—is synthesized from benzofuran-6-carboxylic acid derivatives with 94% yield under optimized conditions . Key parameters include:

  • Catalyst loading: 5% Pd/C

  • Reaction temperature: 80°C

  • Solvent system: Ethanol/water (4:1 v/v)

This methodology enables precise functionalization of the benzofuran core while preserving acid-labile groups.

Biomedical Applications and Mechanistic Studies

Carbonic Anhydrase Inhibition and Anticancer Activity

Benzofuran carboxylic acids demonstrate potent inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII—enzymes overexpressed in hypoxic tumors. Structure-activity relationship (SAR) studies highlight that 5-bromo substitution enhances inhibitory potency (Table 2) .

Table 2: Inhibitory activity (Ki_i) of benzofuran carboxylic acids against hCA isoforms

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
9b452038408.96.7
9e621029505.24.1
9f738041207.85.9

Compound 9e (5-bromobenzofuran-2-carboxylic acid) exhibits exceptional activity against MDA-MB-231 triple-negative breast cancer cells (IC50_{50} = 2.52 μM), comparable to doxorubicin (IC50_{50} = 2.36 μM) . Mechanistic studies reveal G2-M phase cell cycle arrest and apoptosis induction via caspase-3 activation (Figure 1).

Antimicrobial and Antioxidant Properties

Benzofuran-6-carboxylic acid derivatives show broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Candida albicans . Antioxidant efficacy, assessed via DPPH radical scavenging assays, yields IC50_{50} values of 18–45 μM—comparable to ascorbic acid controls .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD method for benzofuran carboxylic acid quantification employs:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile phase: Acetonitrile/0.1% phosphoric acid (45:55 v/v)

  • Flow rate: 1.0 mL/min

  • Detection: 254 nm

This method achieves linearity (R2^2 > 0.999) over 1–100 μg/mL with LOD/LOQ of 0.03/0.1 μg/mL .

Mass Spectrometric Profiling

High-resolution ESI-MS spectra of benzofuran-6-carboxylic acid show a molecular ion peak at m/z 163.0395 [M+H]+^+, with characteristic fragment ions at m/z 145 (loss of H2_2O) and 117 (decarboxylation) .

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